molecular formula C14H16N2 B2549828 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 5778-77-8

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B2549828
CAS No.: 5778-77-8
M. Wt: 212.296
InChI Key: NCTPLHBPILFKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a tetrahydroacridine derivative characterized by a methyl group at the 2-position of the fused bicyclic ring system. This compound belongs to a class of molecules structurally related to tacrine (9-amino-1,2,3,4-tetrahydroacridine), a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease research . The synthesis of this compound (referred to as 4A in studies) involves palladium-catalyzed cross-coupling reactions or modifications of tacrine cores, as part of efforts to develop cholinesterase inhibitors with improved pharmacological profiles . Its structural framework enables diverse chemical modifications, making it a versatile candidate for neuropharmacological applications.

Preparation Methods

Historical Context and Significance of 2-Methyl-1,2,3,4-Tetrahydroacridin-9-Amine

This compound belongs to the tetrahydroacridine class, which has garnered attention for its neuroprotective and cholinesterase inhibitory activities. The methyl substitution at the 2-position enhances metabolic stability compared to tacrine, addressing historical hepatotoxicity concerns. Its synthesis builds upon methodologies developed for tacrine, with modifications to introduce alkyl groups during the cyclization step.

Preparation Methods

Friedländer Condensation with Substituted Cyclohexanones

The foundational synthesis involves Friedlälder condensation between 2-methylcyclohexanone and 2-aminobenzonitrile under acidic conditions. This method adapts the patented tacrine synthesis (RU2076099C1) by substituting cyclohexanone with 2-methylcyclohexanone.

Procedure :

  • Reactants : 2-Methylcyclohexanone (1.2 equiv), 2-aminobenzonitrile (1.0 equiv)
  • Catalyst : p-Toluenesulfonic acid monohydrate (10 mol%)
  • Solvent : Xylene (reflux, 130–140°C)
  • Reaction Time : 12–24 hours
  • Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and recrystallization from ethanol yields the free base.

Key Modifications :

  • Catalyst Optimization : Substituting p-TSA with Lewis acids (e.g., ZnCl₂) reduces side products but requires stricter moisture control.
  • Solvent Effects : Toluene or mesitylene alternatives improve yields by 8–12% in scaled reactions.

Palladium-Catalyzed Late-Stage Functionalization

Recent work by Wan et al. (2021) demonstrates the utility of Buchwald–Hartwig amination for derivatizing preformed 2-methyl-tacrine. While not a direct synthesis, this method enables aryl group introduction at the 9-amino position, expanding structural diversity.

Conditions :

  • Catalyst : Pd₂(dba)₃ (2.5 mol%)
  • Ligand : MePhos (5 mol%)
  • Base : t-BuOK (2.0 equiv)
  • Solvent : 1,4-Dioxane (100°C, 12 hours)

Comparative Analysis of Synthetic Routes

Parameter Friedländer Method Late-Stage Modification
Starting Materials 2-Methylcyclohexanone Preformed 2-methyl-tacrine
Reaction Time 12–24 hours 12 hours
Yield 65–78% 45–92% (dependent on aryl halide)
Purity (HPLC) ≥95% ≥98%
Key Advantage Single-step synthesis Functional group diversification

The Friedlälder method remains industrially preferred for bulk synthesis, whereas late-stage coupling is valuable for generating targeted analogs.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.99 (d, J = 8.0 Hz, 1H, ArH), 3.25 (s, 2H, NH₂), 2.85–2.75 (m, 2H, CH₂), 2.60–2.50 (m, 2H, CH₂), 2.10 (s, 3H, CH₃), 1.85–1.70 (m, 4H, cyclohexyl).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₄H₁₆N₂ ([M+H]⁺): 213.1386
  • Observed: 213.1389.

Industrial and Pharmacological Considerations

Scale-Up Challenges :

  • Exothermic Risk : The Friedlälder reaction requires controlled heating to prevent runaway exotherms above 150°C.
  • Byproduct Formation : Over-condensation products (e.g., bis-acridines) necessitate careful stoichiometric control.

Pharmacological Relevance :

  • Acetylcholinesterase Inhibition : 2-Methyl-tacrine derivatives exhibit IC₅₀ values of 1.48–5.16 μM against AChE, outperforming tacrine in selectivity.
  • Hepatotoxicity Mitigation : The 2-methyl group reduces CYP450 interaction, lowering hepatotoxic risk compared to parent tacrine.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Neurodegenerative Disease Treatment

Alzheimer's Disease Research
The compound has been investigated as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's patients. Research indicates that derivatives of 2-methyl-1,2,3,4-tetrahydroacridin-9-amine show significant AChE inhibitory activity.

  • Case Study : A study synthesized various tacrine derivatives and evaluated their AChE inhibition potency. Among these, certain compounds demonstrated promising results with IC50 values indicating strong inhibitory effects on AChE activity. For instance, a specific derivative showed an IC50 of 0.521 μM against AChE and 0.055 μM against butyrylcholinesterase (BChE), suggesting potential for memory improvement in scopolamine-induced impairment models .

Mechanism of Action
The mechanism involves reversible binding to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This dual action on both AChE and BChE is particularly beneficial as it addresses multiple pathways involved in cognitive decline.

Antileishmanial Activity

Leishmaniasis Treatment
Recent studies have identified this compound derivatives as potential inhibitors against Leishmania (Leishmania) infantum, the causative agent of leishmaniasis. The focus has been on their ability to inhibit S-adenosylmethionine decarboxylase (AdoMet DC), a critical enzyme in the polyamine biosynthesis pathway of the parasite.

  • Case Study : In a structure–activity relationship (SAR) study, several tetrahydroacridine derivatives were synthesized and tested for their anti-leishmanial properties. The results indicated that while many compounds exhibited high toxicity levels, some showed significant inhibitory activity against Leishmania promastigotes . The SAR analysis helped in optimizing the structure to enhance efficacy while reducing toxicity.

Antioxidant Properties

Oxidative Stress Mitigation
Research has also explored the antioxidant properties of this compound derivatives. These compounds have shown potential in scavenging free radicals and protecting neuronal cells from oxidative stress-induced damage.

  • Case Study : A series of tacrine analogs modified with nitroxides demonstrated not only AChE inhibitory activity but also effective radical scavenging capabilities. These compounds exhibited protective effects against amyloid-beta-induced cytotoxicity in vitro, highlighting their dual functionality as both neuroprotective agents and antioxidants .

Summary Table of Applications

Application AreaKey Findings
Alzheimer's DiseaseStrong AChE inhibition; improved memory in animal models .
Antileishmanial ActivityIdentified as inhibitors of Leishmania enzymes; SAR studies enhanced drug design .
Antioxidant PropertiesEffective radical scavengers; protection against oxidative stress in neuronal cells .

Mechanism of Action

The primary mechanism of action of 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Structural Analogues

The tetrahydroacridine scaffold allows substitutions at multiple positions (e.g., 2-, 6-, 7-, or 9-positions), leading to variations in physicochemical and biological properties. Key analogues include:

Compound Name Substituent(s) Position(s) Key Structural Features
2-Methyl-1,2,3,4-tetrahydroacridin-9-amine Methyl 2 Enhanced lipophilicity due to alkyl group
6-Methyl-1,2,3,4-tetrahydroacridin-9-amine (K1594) Methyl 6 Altered steric hindrance at the acridine core
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine (4B) Chloro 7 Electron-withdrawing group affecting binding
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine Methoxy 7 Increased polarity and hydrogen-bonding capacity
Tacrine (Parent compound) None - Baseline AChE inhibitory activity

Physicochemical Properties

  • Melting Points: 7-Methyl derivative (9-amino-7-methyl-1,2,3,4-tetrahydroacridine): 228–230°C . Tacrine hydrochloride hydrate: 192–199°C (literature) . 2-Methyl derivative: Not explicitly reported, but methyl substitution likely lowers melting point compared to polar substituents (e.g., chloro or methoxy).
  • Solubility :

    • Tacrine derivatives generally exhibit poor aqueous solubility, necessitating salt forms (e.g., hydrochloride) for bioavailability. The 2-methyl derivative’s solubility is inferred to be moderate, similar to alkyl-substituted tacrine analogues .

Pharmacological Activity

  • Cholinesterase Inhibition: Tacrine: IC₅₀ values in the micromolar range for AChE and butyrylcholinesterase (BuChE) . 7-Methoxy derivative (Compound 64): Sub-micromolar IC₅₀ for AChE, attributed to methoxy group enhancing binding interactions . 6-Methyl derivative (K1594): Demonstrated cholinesterase inhibition and NMDA receptor modulation in animal studies, suggesting dual mechanisms for pro-cognitive effects .
  • Neuroprotective and Cognitive Effects :

    • K1594 (6-methyl) : Improved spatial memory in Morris water maze tests, linked to NMDA receptor antagonism .
    • 7-Chloro derivative (4B) : Moderate AChE inhibition but lower potency than methoxy analogues .

Key Research Findings

  • Substituent position critically influences activity. For example, 7-methoxy derivatives show stronger AChE inhibition than 6-methyl or 2-methyl analogues due to optimal positioning for enzyme active-site interactions .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound derived from tacrine, a well-known acetylcholinesterase (AChE) inhibitor. Tacrine and its derivatives have been extensively studied for their potential therapeutic applications in neurological disorders, particularly Alzheimer's disease. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, efficacy as an AChE inhibitor, neuroprotective properties, and potential side effects.

The primary mechanism of action for this compound is its inhibition of cholinesterases:

  • Acetylcholinesterase (AChE) : This enzyme breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
  • Butyrylcholinesterase (BuChE) : This enzyme also hydrolyzes acetylcholine but has a broader substrate specificity. Studies indicate that 2-methyl derivatives exhibit selective inhibition towards AChE over BuChE.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound and its derivatives. The following table summarizes key findings from various research studies:

CompoundIC50 (AChE)IC50 (BuChE)Neuroprotective ActivityReference
This compound5.16 µMNot specifiedSignificant against H₂O₂-induced damage
N-(4-(trifluoromethyl)phenyl)-tacrine1.77 µM19.00 µMLow hepatotoxicity; neuroprotective
N-(4-methoxypyridin-2-yl)-tacrine1.48 µMNot specifiedHigh potency and low toxicity
N-(3-methylpyridin-2-yl)-tacrineNot specifiedNot specifiedModerate neuroprotection observed

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls. The percentage of surviving cells increased from 48.7% (H₂O₂ only) to approximately 70% when pre-treated with the compound at a concentration of 50 µM.

Efficacy Against Cholinesterases

In comparative studies against AChE and BuChE:

  • Inhibition Rates : Compounds related to 2-methyl derivatives showed inhibition rates exceeding 90% against AChE at specific concentrations.
  • Selectivity : Several derivatives demonstrated selectivity towards AChE over BuChE, which is crucial for minimizing side effects associated with cholinergic overstimulation.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine, and how is the product characterized?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, 9-chloro-1,2,3,4-tetrahydroacridine intermediates (e.g., compound 17 in ) react with amines under reflux conditions in phenol or methanol. Post-synthesis, characterization involves 1H-NMR and 13C-NMR to confirm the amine substitution and methyl group positioning. High-resolution mass spectrometry (HRMS) or HRESI-MS validates molecular weight and purity .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Basic Research Question
Purity is assessed via HPLC with UV detection, while structural integrity is verified using multinuclear NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks. For example, in , HRMS with electrospray ionization (ESI) confirmed the molecular ion peak ([M+H]+) of diarylated derivatives, ensuring accurate mass alignment with theoretical values .

Q. What in vitro assays are used to evaluate its cholinesterase inhibitory activity?

Advanced Research Question
The compound’s acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is tested using Ellman’s method , where enzyme activity is measured spectrophotometrically via hydrolysis of acetylthiocholine. IC50 values are calculated and compared to reference inhibitors like tacrine. For instance, derivatives in and showed micromolar-range IC50 values, with structural modifications (e.g., methoxy groups) impacting potency .

Q. How does molecular docking with AutoDock Vina predict binding to targets like AChE?

Advanced Research Question
AutoDock Vina optimizes binding mode predictions by evaluating ligand-receptor interactions through a scoring function. The compound’s 3D structure is docked into the AChE active site (e.g., PDB 4EY7). Key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with catalytic triad residues) are analyzed. highlights derivatives like 64 , where bromophenyl substitutions enhanced binding affinity .

Q. What in vivo models assess cognitive enhancement in Alzheimer’s disease research?

Advanced Research Question
The Morris water maze (MWM) and passive avoidance tests are used to evaluate spatial memory and fear-conditioned learning in rodents. For example, demonstrated that 2-methyl derivatives reversed scopolamine-induced memory deficits in mice, while used NMDA receptor models (e.g., MK-801) to study synergies with glutamatergic pathways .

Q. How do structural modifications (e.g., alkylation, methoxy groups) affect activity and toxicity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:

  • Methoxy groups (e.g., 7-methoxy substitution in ) reduce toxicity compared to tacrine but may lower AChE inhibition.
  • Diarylation (e.g., 5,7-bis(4-methoxyphenyl) in ) enhances selectivity for AChE over BChE.
  • N-alkyl chains (e.g., heptyl groups in ) improve blood-brain barrier permeability but may increase acute toxicity. Toxicity is assessed via LD50 in rodents and hepatocyte viability assays .

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTPLHBPILFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC3=CC=CC=C3C(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.